molecular formula C18H14O4 B2649903 (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 1814881-93-0

(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2649903
CAS No.: 1814881-93-0
M. Wt: 294.306
InChI Key: BKSZWXPJXOINTH-MFOYZWKCSA-N
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Description

The compound “(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one” (CAS: 883248-76-8) is a benzofuran-3-one derivative characterized by a bicyclic core structure. Its molecular formula is C₁₉H₁₆O₅ (molecular weight: 324.33 g/mol) . Key structural features include:

  • A 2-oxopropoxy substituent at position 6, which introduces a ketone-functionalized alkoxy chain. This group may enhance lipophilicity and influence metabolic stability compared to simpler alkoxy or hydroxy substituents .

Properties

IUPAC Name

(2Z)-2-benzylidene-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(10-14)22-17(18(15)20)9-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSZWXPJXOINTH-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate α,β-unsaturated ketone under basic conditions to form the benzofuran core. Subsequent steps involve the introduction of the oxopropoxy group and the phenylmethylidene moiety through esterification and aldol condensation reactions, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability, durability, and functionality.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous benzofuran-3-one derivatives is provided below, focusing on substituents, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Key Findings/Activity References
Target compound (883248-76-8) Phenylmethylidene 2-oxopropoxy 324.33 Not explicitly reported; structural features suggest enhanced lipophilicity
(2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-... (620545-87-1) 2-bromophenylmethylidene Hydroxy 331.15 Potential MAO inhibition (structural similarity to MAO inhibitors in class)
(2Z)-2-[(4-hydroxyphenyl)methylidene]-6-O-glucoside (20550-08-7) 4-hydroxyphenylmethylidene O-β-D-glucopyranosyl 492.44 Glucosylation improves water solubility; studied in flavonoid-related pathways
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-... (620547-25-3) 3-fluorophenylmethylidene 2-methylprop-2-enoxy 354.35 Prenyl-like substituent may increase metabolic stability
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-... (859139-29-0) 3-methoxyphenylmethylidene 3-methylbut-2-enoxy 368.38 Methoxy and prenyl groups may enhance membrane permeability
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-... (139311-84-5) 4-fluorophenylmethylidene Hydroxy 286.26 Fluorine substitution increases lipophilicity; explored in medicinal chemistry

Key Observations:

Substituent Effects on Bioactivity: The 2-oxopropoxy group in the target compound introduces a ketone moiety absent in hydroxy- or glucosylated analogs (e.g., ). This modification may alter electron distribution and binding affinity in enzymatic systems.

Physicochemical Properties: The glucosylated analog (CAS: 20550-08-7) demonstrates significantly higher water solubility due to the polar glycoside group, contrasting with the lipophilic 2-oxopropoxy substituent in the target compound . Prenyl-type alkoxy groups (e.g., 2-methylprop-2-enoxy) in CAS: 620547-25-3 and 859139-29-0 may confer metabolic stability via steric hindrance against oxidative degradation .

Structural Insights from Crystallography :

  • Related benzofuran-3-one derivatives (e.g., (Z)-2-(2,3-dimethoxybenzylidene)naphtho-furan-3-one) exhibit planar conformations critical for MAO inhibition, suggesting that the phenylmethylidene group in the target compound may adopt a similar geometry .

Medicinal Chemistry Potential: Fluorine- and methoxy-substituted analogs (e.g., ) are prioritized in drug discovery for their balance of lipophilicity and metabolic stability, highlighting the target compound’s relevance for further pharmacological exploration.

Biological Activity

The compound (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative of benzofuran that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C18H14O4
  • Molecular Weight: 294.30136 g/mol

This structure features a benzofuran core with a phenylmethylidene group and an oxopropoxy substituent, which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity Assays: The trypan blue exclusion assay has been employed to evaluate the cytotoxic effects of the compound on different cancer cell lines, including K562 (human leukemia) cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer activity .
  • Reactive Oxygen Species (ROS) Generation: The generation of ROS is a critical factor in the induction of apoptosis. Studies have demonstrated that exposure to the compound leads to increased ROS levels in K562 cells, contributing to oxidative stress and subsequent cell death .
  • Caspase Activation: The activation of caspases 3 and 7 is a hallmark of apoptosis. In experiments, compounds similar to this compound showed significant increases in caspase activity after prolonged exposure, indicating their potential as pro-apoptotic agents .

Antibacterial Activity

In addition to its anticancer properties, preliminary investigations into the antibacterial activity of benzofuran derivatives have shown moderate effectiveness against various bacterial strains. Testing revealed that several synthesized compounds exhibited notable antibacterial effects, although further studies are required to elucidate the specific mechanisms involved .

Study 1: Apoptotic Mechanisms in K562 Cells

A detailed study focused on the effects of this compound on K562 cells. The findings highlighted:

  • Induction of Apoptosis: Flow cytometry analysis using Annexin V-FITC confirmed that the compound promotes early apoptotic changes in treated cells.
  • Mitochondrial Dysfunction: Increased ROS levels were linked to mitochondrial membrane potential disruption, leading to cytochrome C release and subsequent caspase activation .

Study 2: Structure-Activity Relationship Analysis

Another investigation analyzed how structural modifications influence biological activity. The study compared various derivatives based on their substituents on the benzofuran ring:

CompoundStructure ModificationCytotoxicity (%)ROS GenerationCaspase Activation
6-OCH₂CH₃ at C413% reductionIncreased26% after 12h
8-OCH₃ at C4No significant effectIncreased13% after 12h

This table illustrates how different substitutions can significantly affect the biological activity of benzofuran derivatives .

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